molecular formula C18H20N2O B7509951 (2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone

(2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone

Cat. No. B7509951
M. Wt: 280.4 g/mol
InChI Key: PGDIAPNBAJWEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as DMPP, is a chemical compound that has been widely studied for its potential use in scientific research. DMPP is a synthetic compound that was first synthesized in 2006 and has since been the subject of numerous studies due to its unique properties.

Mechanism of Action

(2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is known to interact with the nicotinic acetylcholine receptor, which is a type of ion channel that is involved in the transmission of nerve impulses. (2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone binds to this receptor and activates it, leading to the release of various neurotransmitters and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
(2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects, including the activation of the sympathetic nervous system and the release of neurotransmitters such as dopamine and norepinephrine. (2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to have an analgesic effect, as well as an effect on learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its unique mechanism of action, which makes it a promising candidate for use in drug discovery and development. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its effects on various physiological and biochemical processes.

Future Directions

There are numerous future directions for the study of (2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, including further studies on its mechanism of action, as well as its potential use in the treatment of various diseases and disorders. Additionally, there is a need for further studies on the toxicity and safety of (2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, as well as its potential side effects. Overall, the study of (2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has the potential to lead to significant advances in the field of scientific research and drug discovery.

Synthesis Methods

(2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 2,5-dimethylbenzaldehyde with pyrrolidine and 4-pyridinecarboxaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography.

Scientific Research Applications

(2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied for its potential use in a variety of scientific research applications, including drug discovery and development, as well as in the study of various physiological and biochemical processes. (2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a unique mechanism of action that makes it a promising candidate for use in these applications.

properties

IUPAC Name

(2,5-dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-5-6-14(2)16(12-13)18(21)20-11-3-4-17(20)15-7-9-19-10-8-15/h5-10,12,17H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDIAPNBAJWEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCCC2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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